molecular formula C18H11F4N3O2 B2445500 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1396810-05-1

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2445500
CAS No.: 1396810-05-1
M. Wt: 377.299
InChI Key: WNTKBVLJVBELLJ-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a fluorophenoxy group and a benzamide moiety with a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N3O2/c19-14-7-3-4-8-15(14)27-17-23-9-11(10-24-17)25-16(26)12-5-1-2-6-13(12)18(20,21)22/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTKBVLJVBELLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-fluorophenol with 2,4,6-trichloropyrimidine to form 2-(2-fluorophenoxy)pyrimidine. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the benzamide core undergoes hydrolysis under acidic or basic conditions. For example:

Acidic Hydrolysis
Reaction with concentrated HCl at elevated temperatures (80–100°C) cleaves the amide bond, yielding 2-(trifluoromethyl)benzoic acid and 5-amino-2-(2-fluorophenoxy)pyrimidine .

Basic Hydrolysis
Treatment with NaOH (1–2 M) at 60–80°C produces the corresponding sodium carboxylate intermediate, which can be acidified to isolate 2-(trifluoromethyl)benzoic acid .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsTemperatureProduct(s)Yield
Acidic (HCl)6 M HCl100°C, 4 h2-(trifluoromethyl)benzoic acid + amine~85%
Basic (NaOH)1 M NaOH80°C, 3 hSodium carboxylate intermediate~90%

Nucleophilic Aromatic Substitution

The 2-fluorophenoxy group on the pyrimidine ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent oxygen and fluorine atoms.

Reaction with Amines
Treatment with primary amines (e.g., methylamine) in DMF at 120°C replaces the fluorine atom, forming derivatives such as N-(2-(2-(methylamino)phenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide .

Reaction with Thiols
Thiophenol in the presence of K₂CO₃ substitutes the fluorine, generating sulfur-containing analogs .

Table 2: Substitution Reactions

NucleophileSolventCatalystTemperatureProductYield
MethylamineDMFNone120°C, 6 hN-(2-(2-(methylamino)phenoxy)pyrimidinyl)72%
ThiophenolDMSOK₂CO₃100°C, 4 hSulfur-substituted derivative68%

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-couplings, enabling structural diversification:

Suzuki Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst introduces aryl groups at the 5-position of the pyrimidine ring .

Buchwald–Hartwig Amination
Coupling with secondary amines (e.g., piperidine) forms C–N bonds, enhancing bioactivity profiles .

Stability Under Environmental Conditions

The trifluoromethyl group confers stability against oxidative and thermal degradation. Key findings include:

  • Thermal Stability : No decomposition below 250°C (TGA analysis) .

  • Oxidative Resistance : Resists H₂O₂ (3% v/v) at 25°C for 24 h.

  • Photostability : Degrades <5% under UV light (λ = 254 nm) after 48 h.

Functionalization via Reductive Pathways

Hydrogenation with Pd/C (5% wt) under H₂ (1–2 atm) reduces the pyrimidine ring to a dihydropyrimidine derivative, altering electronic properties .

Scientific Research Applications

Antifungal Properties

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidine compounds exhibit significant antifungal activity. For instance, compounds similar to N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide were tested against various fungal strains, revealing promising results:

CompoundTarget FungiInhibition Rate (%)
Compound ABotrytis cinerea96.76
Compound BSclerotinia sclerotiorum82.73
Compound CPhomopsis sp.54.37

These results indicate that certain derivatives can outperform established antifungal agents like tebuconazole, suggesting their potential for agricultural applications .

Insecticidal Activity

In addition to antifungal properties, the compound has shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was assessed at varying concentrations, with results indicating lower effectiveness compared to commercial insecticides like chlorantraniliprole:

CompoundTarget InsectMortality Rate (%) at 500 µg/mL
Compound DMythimna separata40
Compound ESpodoptera frugiperda35

These findings suggest that while the compound may not be as potent as existing insecticides, it could serve as a valuable alternative or complement in pest management strategies .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated activity against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer):

Cell LineIC50 (µg/mL)Comparison to Doxorubicin
PC35Lower
K5625Lower
HeLa5Lower
A5495Lower

Although the anticancer effects were less potent than those of doxorubicin, the compound’s unique mechanism of action warrants further investigation into its therapeutic potential .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Antifungal Efficacy in Agriculture: A study evaluated the use of this compound in crop protection against fungal pathogens. The results indicated significant reductions in disease incidence when applied as a foliar spray.
  • Insect Resistance Management: Research demonstrated the effectiveness of this compound in integrated pest management programs, showcasing its role in reducing reliance on traditional insecticides.
  • Cancer Treatment Exploration: Clinical trials are underway to assess the safety and efficacy of this compound in combination therapies for various cancers, aiming to enhance treatment outcomes while minimizing side effects.

Mechanism of Action

The mechanism by which N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
  • 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorophenoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 2-fluorophenoxy group and a trifluoromethyl group. This unique structure is believed to enhance its biological activity through improved lipophilicity and metabolic stability.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets. The trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of the molecule, potentially increasing its potency against various biological targets.

Biological Activity Overview

  • Antiparasitic Activity :
    • Studies have shown that similar compounds with pyrimidine and trifluoromethyl substitutions exhibit significant antiparasitic properties. For instance, modifications in the molecular structure can lead to variations in potency against malaria parasites (EC50 values ranging from 0.010 μM to 0.577 μM) .
    • The incorporation of polar functionalities has been linked to improved solubility and metabolic stability, which are crucial for effective antiparasitic activity .
  • Anticancer Potential :
    • Preliminary investigations suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or pathways critical for cancer cell proliferation .
    • For example, structural analogs have demonstrated effectiveness in inhibiting dihydroorotate dehydrogenase (DHODH), a validated target in cancer therapy .
  • TRPV3 Modulation :
    • Some derivatives of pyrimidine compounds have been identified as modulators of TRPV3 channels, which are implicated in pain sensation and inflammatory responses. This suggests potential applications in pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeEC50 Range (μM)Mechanism of Action
Antiparasitic0.010 - 0.577Inhibition of PfATP4-associated Na+-ATPase
AnticancerVariesInhibition of DHODH and related pathways
TRPV3 ModulationNot specifiedModulation of ion channel activity

Case Studies

  • Antiparasitic Efficacy :
    A study evaluated the efficacy of several analogs against Plasmodium falciparum strains with resistance mutations. The results indicated that modifications enhancing lipophilicity significantly improved activity against resistant strains .
  • Cytotoxicity Testing :
    In vitro cytotoxicity assays on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer potential .

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